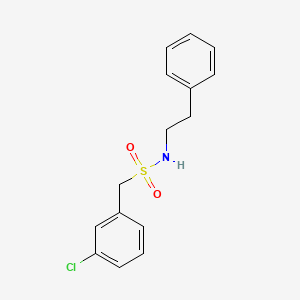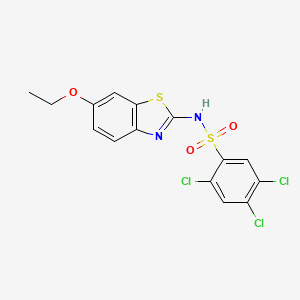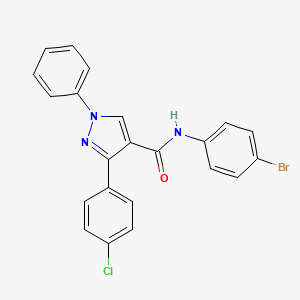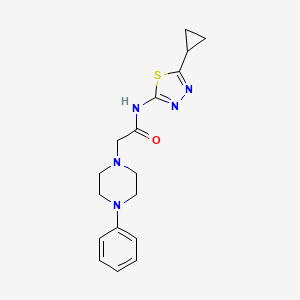
4-(3-chlorophenyl)-N-(3,5-dimethoxyphenyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
The exploration of piperazine derivatives, including those with chlorophenyl and dimethoxyphenyl groups, is driven by their wide range of biological activities and potential applications in medicinal chemistry. Compounds like "4-(3-chlorophenyl)-N-(3,5-dimethoxyphenyl)-1-piperazinecarboxamide" often attract interest for their novel properties and potential as therapeutic agents.
Synthesis Analysis
The synthesis of piperazine derivatives typically involves multi-step chemical reactions, starting from basic piperazine and introducing various functional groups through substitution reactions. For instance, the synthesis of similar compounds has involved reactions such as reductive amination, coupling reactions, and substitutions to add chlorophenyl and dimethoxyphenyl groups to the piperazine core (Bhat et al., 2018).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods like NMR and IR spectroscopy are commonly employed to elucidate the molecular structure of these compounds. These techniques provide detailed information on the molecular geometry, bond lengths, angles, and the overall 3D arrangement of atoms in the molecule (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions, depending on the functional groups present. Their chemical properties are influenced by the nature and position of substituents on the piperazine ring, which can affect reactivity, stability, and interaction with biological targets (Leopoldo et al., 2002).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application and efficacy. These properties are significantly influenced by the molecular structure and can be studied using various analytical techniques (Jiang et al., 2007).
Chemical Properties Analysis
The chemical stability, reactivity, and interactions with biological molecules define the chemical properties of piperazine derivatives. Studies on related compounds have focused on understanding these aspects to predict the behavior of these molecules in biological systems and their potential therapeutic applications (Dumez et al., 1989).
Applications De Recherche Scientifique
Pharmacological Effects and Mechanisms
1-(m-Chlorophenyl)piperazine (CPP), a compound with a structure related to the one , demonstrates potent inhibition of serotonin binding to rat brain receptors, indicating its role as a serotonin receptor agonist. This finding suggests potential applications in studying neurological disorders and developing treatments targeting serotonin receptors (Fuller et al., 1981).
Anticancer Activity
A novel compound closely related to "4-(3-chlorophenyl)-N-(3,5-dimethoxyphenyl)-1-piperazinecarboxamide" showed potent anti-cancer activity through apoptosis induction, G2/M cell cycle arrest, and interaction with p68 RNA helicase, suggesting a potential avenue for cancer treatment research (Lee et al., 2013).
Antimicrobial and Antiproliferative Activities
Derivatives of piperazine, such as those synthesized in the study by Patil et al. (2021), have displayed significant antimicrobial activities against various bacterial and fungal strains. Molecular docking studies further support their potential as a basis for developing new antimicrobial agents (Patil et al., 2021).
Dopamine Receptor Ligands
Research into N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides has explored their affinity and selectivity towards dopamine D(3) receptors, indicating potential applications in studying dopaminergic signaling and possibly treating related disorders (Leopoldo et al., 2002).
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c1-25-17-11-15(12-18(13-17)26-2)21-19(24)23-8-6-22(7-9-23)16-5-3-4-14(20)10-16/h3-5,10-13H,6-9H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWSRXUJTBDDHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)-N-(3,5-dimethoxyphenyl)-1-piperazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-({[(2,3-dimethylcyclohexyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4579251.png)
![2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4579260.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B4579271.png)
![N-{(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)[4-(difluoromethoxy)phenyl]methyl}-4-methylaniline](/img/structure/B4579285.png)
![5-[4-(dimethylamino)benzylidene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4579286.png)
![1-(2-fluorophenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B4579288.png)

![2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4579305.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4579320.png)

![4-(benzyloxy)-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4579325.png)
![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-N-propylbenzamide](/img/structure/B4579332.png)